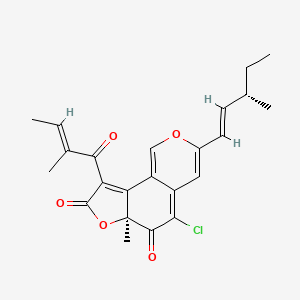

Chaetoviridin E

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chaetoviridin E is an azaphilone that is 6H-furo[2,3-h]isochromene-6,8(6aH)-dione substituted by a chloro group at position 5, a methyl group at position 6a, a 2-methylbut-2-enoyl group at position 9 and a 3-methylpent-1-en-1-yl group at position 3. It has been isolated from Chaetomium globosum. It has a role as a Chaetomium metabolite. It is an azaphilone, an enone, an organic heterotricyclic compound, a gamma-lactone and an organochlorine compound.

Aplicaciones Científicas De Investigación

Antitumor Activity

Research indicates that Chaetoviridin E exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have reported an IC₅₀ value of 53.4 μM against hepatocellular carcinoma cells (HePG2) . The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a potential lead compound for anticancer drug development.

Antimicrobial Properties

This compound has demonstrated antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) greater than 100 μg/mL . This property suggests its potential use in developing new antimicrobial agents, especially in an era of increasing antibiotic resistance.

Antiviral Potential

Recent docking studies have explored the antiviral potential of this compound against SARS-CoV-2 protease. The compound exhibited promising binding affinities, indicating its potential as a therapeutic agent against COVID-19 . Molecular dynamics simulations further confirmed the stability of this compound in complex with viral proteins, supporting its candidacy for antiviral drug development.

Case Studies

- Cancer Treatment : A study evaluated the effects of this compound on various cancer cell lines, highlighting its selective cytotoxicity and ability to induce apoptosis. The findings suggest that this compound could serve as a basis for developing novel anticancer therapies .

- Antimicrobial Agents : Research on this compound's antibacterial properties has led to its consideration as a template for designing new antibiotics targeting resistant bacterial strains .

- Antiviral Research : The exploration of this compound's efficacy against SARS-CoV-2 demonstrates its potential role in addressing emerging viral threats through targeted drug design .

Table 1: Biological Activities of this compound

| Activity Type | Target Organism/Cell Line | IC₅₀/MIC Value | Reference |

|---|---|---|---|

| Antitumor | HePG2 (Hepatocellular Carcinoma) | 53.4 μM | |

| Antibacterial | MRSA | >100 μg/mL | |

| Antiviral | SARS-CoV-2 Protease | Binding Affinity |

Table 2: Structural Features of Azaphilones Including this compound

| Compound Name | Structure Type | Key Features |

|---|---|---|

| This compound | Bicyclic Pyranoquinone | Exhibits cytotoxicity and antimicrobial activity |

| Chaetoviridin A | Bicyclic Pyranoquinone | Known for antifungal properties |

| Chaetomugilin B | Bicyclic Pyranoquinone | Displays significant antitumor activity |

Análisis De Reacciones Químicas

Biosynthetic Pathway

Chaetoviridin E (compound 9 ) originates from intermediate 4 (chaetoviridin A) through a dehydration reaction. Key enzymatic steps involve:

-

CazO-mediated oxidation : The flavin-dependent oxidoreductase CazO oxidizes intermediate 8 (chaetoviridin C) to regenerate 4 , which serves as the precursor for this compound .

-

Dehydration : this compound forms via an unknown dehydratase acting on 4 , likely removing a hydroxyl group to generate a conjugated double bond .

Dehydration Reaction Mechanism

The conversion of 4 to this compound involves:

-

Substrate specificity : Intermediate 4 contains a δ-lactone ring and a C8–C2' olefin, making it prone to hydrolytic opening and rearrangement .

-

Spontaneous lactonization : Under aqueous conditions, 4 undergoes non-enzymatic lactonization to form this compound, as observed in ΔcazO mutants .

-

Ethanolamine adduct formation : In the absence of CazP (dehydrogenase), 4 reacts with ethanolamine to yield 4'-epi-N-2-hydroxyethyl-azachaetovoridin A (7 ), highlighting its electrophilic reactivity .

Spontaneous Rearrangements

This compound’s stability is influenced by pH and solvent conditions:

-

Acid-catalyzed transformations : Treatment of related compounds (e.g., chaetomugilin A) with p-TsOH in MeOH generates derivatives via dehydration, mirroring this compound’s biosynthetic route .

-

Base hydrolysis : Alkaline conditions hydrolyze ester linkages in intermediates, producing simpler lactones (e.g., triacetic acid lactone) .

Structural and Spectroscopic Data

Propiedades

Fórmula molecular |

C23H23ClO5 |

|---|---|

Peso molecular |

414.9 g/mol |

Nombre IUPAC |

(6aS)-5-chloro-6a-methyl-9-[(E)-2-methylbut-2-enoyl]-3-[(E,3S)-3-methylpent-1-enyl]furo[2,3-h]isochromene-6,8-dione |

InChI |

InChI=1S/C23H23ClO5/c1-6-12(3)8-9-14-10-15-16(11-28-14)18-17(20(25)13(4)7-2)22(27)29-23(18,5)21(26)19(15)24/h7-12H,6H2,1-5H3/b9-8+,13-7+/t12-,23-/m0/s1 |

Clave InChI |

XEBNYZYYHZZSJR-IIWQDEIUSA-N |

SMILES isomérico |

CC[C@H](C)/C=C/C1=CC2=C(C(=O)[C@@]3(C(=C(C(=O)O3)C(=O)/C(=C/C)/C)C2=CO1)C)Cl |

SMILES canónico |

CCC(C)C=CC1=CC2=C(C(=O)C3(C(=C(C(=O)O3)C(=O)C(=CC)C)C2=CO1)C)Cl |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.